1-(1-Bromoethyl)-3,5-dichlorobenzene
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Overview
Description
1-(1-Bromoethyl)-3,5-dichlorobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by a benzene ring substituted with a bromoethyl group and two chlorine atoms at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-3,5-dichlorobenzene can be synthesized through several methods. One common approach involves the bromination of 3,5-dichlorotoluene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bromoethyl)-3,5-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones under specific conditions.
Reduction Reactions: Reduction of the bromoethyl group can yield ethyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products:
Substitution: Products include 3,5-dichlorophenylethanol, 3,5-dichlorophenylacetonitrile, and 3,5-dichlorophenylethylamine.
Oxidation: Products include 3,5-dichlorophenylacetone.
Reduction: Products include 3,5-dichlorophenylethane.
Scientific Research Applications
1-(1-Bromoethyl)-3,5-dichlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 1-(1-Bromoethyl)-3,5-dichlorobenzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the benzene ring. The molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
1-(1-Bromoethyl)benzene: Similar structure but lacks the chlorine substituents.
3,5-Dichlorotoluene: Lacks the bromoethyl group.
1-Bromo-3,5-dichlorobenzene: Similar but without the ethyl group.
Uniqueness: 1-(1-Bromoethyl)-3,5-dichlorobenzene is unique due to the presence of both bromoethyl and dichloro substituents on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C8H7BrCl2 |
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Molecular Weight |
253.95 g/mol |
IUPAC Name |
1-(1-bromoethyl)-3,5-dichlorobenzene |
InChI |
InChI=1S/C8H7BrCl2/c1-5(9)6-2-7(10)4-8(11)3-6/h2-5H,1H3 |
InChI Key |
SNIWFTLCDIRNGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Cl)Cl)Br |
Origin of Product |
United States |
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